molecular formula C7H7Cl2N3 B1357121 1-(2,6-Dichlorophenyl)guanidine

1-(2,6-Dichlorophenyl)guanidine

カタログ番号: B1357121
分子量: 204.05 g/mol
InChIキー: FBVLZVUGJGEIEC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,6-Dichlorophenyl)guanidine (CAS Number: 39075-78-0) is a chemical compound with the molecular formula C7H7Cl2N3 and a molecular weight of 204.05 g/mol . This compound is recognized in scientific research as an impurity of the pharmaceutical agent Clonidine . As a guanidine derivative featuring a dichlorophenyl substituent, it serves as a valuable intermediate and standard in analytical and pharmaceutical chemistry . It is typically stored under refrigerated conditions between 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

特性

分子式

C7H7Cl2N3

分子量

204.05 g/mol

IUPAC名

2-(2,6-dichlorophenyl)guanidine

InChI

InChI=1S/C7H7Cl2N3/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3H,(H4,10,11,12)

InChIキー

FBVLZVUGJGEIEC-UHFFFAOYSA-N

正規SMILES

C1=CC(=C(C(=C1)Cl)N=C(N)N)Cl

製品の起源

United States

準備方法

Direct Condensation of 2,6-Dichloroaniline with Cyanoguanidine

One classical approach to synthesize this compound derivatives involves the reaction of 2,6-dichloroaniline with cyanoguanidine (dicyandiamide) under acidic conditions. Typically, hydrochloric acid is used to facilitate the formation of the biguanide structure, which upon work-up yields the hydrochloride salt of the compound.

  • Reaction conditions: Acidic medium (HCl), moderate heating.
  • Mechanism: Nucleophilic attack of the aniline nitrogen on cyanoguanidine, followed by rearrangement to form the guanidine moiety.
  • Outcome: Formation of 1-(2,6-Dichlorophenyl)biguanide hydrochloride, a closely related compound.

This method is straightforward and commonly used for biguanide derivatives but can be adapted for guanidine synthesis by controlling reaction parameters.

Multi-Step Synthesis via 2,6-Dichlorophenylacetonitrile Intermediates

A more elaborate synthetic route involves the transformation of 2,6-dichlorophenylacetonitrile into guanidine derivatives through several steps:

  • Step 1: Methanolysis of 2,6-dichlorophenylacetonitrile in the presence of sulfuric acid to form methyl 2,6-dichlorophenylacetate.
  • Step 2: Condensation of the ester with guanidine in isopropanol to form the guanidine derivative.

Alternatively:

  • Step 1: Reaction of 2,6-dichlorophenylacetonitrile with ethyl formate and sodium ethoxide to produce alpha-formyl-2,6-dichlorophenylacetonitrile.
  • Step 2: Condensation with guanidine hydrochloride in ethanol with sodium ethoxide.
  • Step 3: Hydrolysis and rearrangement under acidic conditions to yield the target guanidine compound.

Other routes include condensation of S-methylisothiourea with 2,6-dichlorophenylacetyl chloride followed by ammonia treatment, or direct condensation of 2,6-dichlorophenylacetic acid with guanidine in toluene.

Condensation of Guanidine with 2,6-Dichlorophenylacetyl Derivatives

This method uses acyl derivatives of 2,6-dichlorophenyl compounds:

  • Guanidine is reacted with 2,6-dichlorophenylacetyl chloride or 2,6-dichlorophenylacetic acid under reflux conditions in solvents like acetone or toluene.
  • The acylation followed by cyclization or rearrangement leads to the guanidine derivative.

This approach allows for better control of substitution and purity but requires preparation of the acyl precursor.

Summary Table of Preparation Routes

Method No. Starting Material(s) Key Reagents/Conditions Product Form Notes
1 2,6-Dichloroaniline + Cyanoguanidine Acidic medium (HCl), heating 1-(2,6-Dichlorophenyl)biguanide hydrochloride Simple, direct, forms biguanide salt
2a 2,6-Dichlorophenylacetonitrile Methanolysis (H2SO4), then guanidine in isopropanol Guanidine derivative Multi-step, involves ester intermediate
2b 2,6-Dichlorophenylacetonitrile Ethyl formate + NaOEt, guanidine hydrochloride, acid hydrolysis Guanidine derivative Multi-step, formylation and rearrangement
3 2,6-Dichlorophenylacetyl chloride Guanidine in acetone or toluene, reflux Guanidine derivative Requires acyl chloride preparation
4 Guanidine derivatives Oxidizing/reducing agents (e.g., H2O2, NaBH4) Modified guanidine derivatives For derivative synthesis/modification

Research Findings and Analysis

  • The reaction of 2,6-dichloroaniline with cyanoguanidine under acidic conditions is a well-established, efficient method for producing biguanide salts, which are closely related to guanidine derivatives and can be converted or adapted for guanidine synthesis.
  • Multi-step syntheses via phenylacetonitrile intermediates offer versatility in functional group manipulation, allowing for tailored synthesis of guanidine derivatives with potential for further chemical modifications.
  • Condensation with acyl chlorides or acids is a classical organic synthesis approach that provides relatively high yields and purity but requires careful handling of reactive intermediates.
  • Oxidation and substitution reactions on the dichlorophenyl ring or guanidine moiety enable structural diversification, which is important for exploring biological activity and pharmacological applications.

化学反応の分析

Types of Reactions

1-(2,6-Dichlorophenyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Pharmacological Applications

1-(2,6-Dichlorophenyl)guanidine has been studied for its potential pharmacological effects. Notably, it has been evaluated for its antihypertensive properties. Research indicates that guanidine derivatives can influence vascular contraction responses, making them candidates for hypertension treatment .

Table 1: Antihypertensive Effects of Guanidine Derivatives

Compound NameMechanism of ActionEffective Dose (mg)Reference
This compoundInhibition of sympathetic nerve activity1-2
1,3-DiphenylguanidineVasodilation via nitric oxide releaseVaries

Toxicological Studies

Toxicity assessments have been conducted to evaluate the effects of this compound on cell health and bioenergetics. Studies using lung carcinoma epithelial cells (A549) demonstrated that exposure to this compound resulted in significant cytotoxicity and mitochondrial damage, indicating potential environmental hazards .

Table 2: Cytotoxicity Results of this compound

Concentration (μM)Cell Viability (%)Mitochondrial Damage Indicator
575Moderate
1050High
20<25Severe

Environmental Impact Studies

The environmental implications of chlorinated derivatives of guanidine compounds have been a focus of recent research. Studies have shown that chlorination can lead to the formation of toxic by-products that pose risks to aquatic ecosystems . The evaluation of these compounds under simulated water treatment conditions revealed the formation of di- and tri-chlorinated products, raising concerns about their persistence and toxicity in chlorinated water supplies.

Table 3: Formation of Chlorinated Products

Chlorination ConditionDetected ProductsToxicity Level
Low Chlorination (<40 μM)CC04, CC15Moderate
High ChlorinationTri-chlorinated productsNot detected

Case Study 1: Environmental Toxicity Assessment

A study conducted by Marques dos Santos et al. evaluated the toxicity of various chlorinated derivatives of guanidine using real-time cell analysis techniques. The findings indicated that even low concentrations could adversely affect cell viability and bioenergetics, emphasizing the need for careful monitoring in water treatment processes .

Case Study 2: Pharmacological Efficacy

In another study focusing on the pharmacological effects of guanidine derivatives, researchers assessed the compound's ability to inhibit inflammatory cytokines in human lung fibroblasts. Results showed promising anti-inflammatory properties at specific concentrations, suggesting potential therapeutic applications in treating respiratory conditions .

作用機序

The mechanism of action of 1-(2,6-Dichlorophenyl)guanidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of glycogen phosphorylase, an enzyme involved in glycogenolysis. This inhibition can regulate blood sugar levels and has potential therapeutic applications. Additionally, the compound can induce autophagy in cancer cells, leading to cell death.

類似化合物との比較

Comparison with Structural Analogues

Structural and Functional Differences

The pharmacological and metabolic behaviors of guanidine derivatives are highly dependent on substituent groups. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Analogues of 1-(2,6-Dichlorophenyl)guanidine
Compound Name Structural Features Molecular Weight (g/mol) Pharmacological Activity Key References
This compound Phenyl ring with Cl at 2,6; guanidine core 204.05 Clonidine metabolite
Guanfacine ([(2,6-Dichlorophenyl)acetyl]guanidine) Acetyl linker between phenyl and guanidine 246.09 α2A-adrenoceptor agonist; antihypertensive
1-(2,6-Dichlorobenzyl)guanidine Benzyl substituent instead of phenyl 218.086 Unknown; potential antifungal activity
1-(2-((2,6-Dichlorophenyl)amino)ethyl)guanidine Ethylamino spacer 247.12 Unknown
2-Cyano-1-(2,6-DCPh)guanidine Cyano group at position 2 247.12 Inactive as antihypertensive

Pharmacological and Metabolic Insights

Guanfacine: The addition of an acetyl group (as in guanfacine) enhances α2A-adrenoceptor binding affinity, making it a clinically significant antihypertensive agent. Its molecular weight (246.09) and lipophilicity improve blood-brain barrier penetration compared to the parent compound .

Benzyl-Substituted Analogues : 1-(2,6-Dichlorobenzyl)guanidine (CAS 14885-07-5) replaces the phenyl group with a benzyl moiety. This structural change may alter metabolic stability, though its pharmacological profile remains underexplored .

No activity data is available for this derivative .

Cyano Derivatives: The introduction of a cyano group at position 2 (e.g., 2-cyano-3-(2,6-dichlorophenyl)guanidine) abolishes antihypertensive activity, highlighting the sensitivity of guanidine derivatives to substituent effects .

Metabolic Pathways

This compound is generated via oxidative cleavage of clonidine’s imidazolidine ring, a primary metabolic pathway in mammals . In contrast, guanfacine undergoes hepatic glucuronidation and renal excretion without significant ring-opening metabolism . Hydroxylation of the phenyl ring (e.g., p-hydroxy-clonidine) is another shared pathway among these compounds, though species-specific variations exist in metabolite ratios .

Research Implications

  • Structure-Activity Relationships (SAR) : The dichlorophenyl group is critical for receptor binding, while substituents like acetyl or benzyl groups modulate potency and pharmacokinetics.
  • Therapeutic Potential: Guanfacine’s clinical success underscores the value of optimizing guanidine derivatives for CNS targets.
  • Synthetic Challenges : Derivatives with complex substituents (e.g., Tx 11 in ) often require multi-step purification, limiting scalability .

Q & A

Q. What are the established synthetic routes for 1-(2,6-dichlorophenyl)guanidine and its derivatives?

Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 2,6-dichlorophenyl acetic acid ethyl ester with guanidine in isopropanol, followed by recrystallization from methanol/ether to yield high-purity crystals (melting point: 225–227°C) . Alternative routes use 2,6-dichlorophenyl isothiocyanate as a starting material, enabling multi-step derivatization to generate analogs like 2-cyano-3-(2,6-dichlorophenyl)guanidine . Key steps include optimizing reaction time (e.g., overnight standing) and solvent selection to avoid side reactions.

Q. How can purity and structural integrity of this compound be validated?

Answer: Employ a combination of analytical techniques:

  • Melting Point Analysis : Confirm purity via sharp melting points (e.g., 225–227°C for the acetyl-guanidine derivative) .
  • Chromatography : Use HPLC with UV detection to assess impurities.
  • Spectroscopy : NMR (¹H/¹³C) to verify substituent positions and MS for molecular weight confirmation. For example, the 2,6-dichlorophenyl group shows distinct aromatic proton splitting patterns in NMR .

Q. What are the primary biological targets of this compound derivatives?

Answer: Derivatives like guanfacine hydrochloride selectively bind α2A-adrenoceptors (Kd = 31 nM), showing 60-fold selectivity over α2B subtypes . Radioligand displacement assays using tritiated antagonists (e.g., [³H]RX821002) are standard for quantifying receptor affinity. Functional activity (agonist vs. antagonist) can be assessed via cAMP inhibition in cell-based assays .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

Answer: Key factors include:

  • Solvent Polarity : Isopropanol enhances nucleophilic attack by guanidine on esters or acid chlorides .
  • Temperature Control : Room-temperature reactions minimize decomposition of reactive intermediates.
  • Purification : Recrystallization from methanol/ether improves yield (up to 70% reported) . For lab-scale synthesis, column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts.

Q. How to resolve contradictions in biological activity between this compound and its thiourea analogs?

Answer: Structural comparisons reveal that replacing the thiourea moiety with a cyano-guanidine group (e.g., 2-cyano-3-(2,6-dichlorophenyl)guanidine) abolishes antihypertensive activity . Investigate steric hindrance or electronic effects using molecular docking and functional assays. For example, the cyano group may disrupt hydrogen bonding with α2A-adrenoceptor residues critical for activation .

Q. What methodologies are used to study structure-activity relationships (SAR) of this compound analogs?

Answer:

  • Substituent Variation : Synthesize analogs with halogens (e.g., fluorine at meta positions) or heterocycles (e.g., pyridinyl groups) to test receptor selectivity .
  • Pharmacophore Mapping : Use competitive binding assays to identify critical functional groups. For instance, the dichlorophenyl moiety is essential for α2A affinity, while the guanidine group mediates hydrogen bonding .
  • In Vivo Efficacy : Assess central nervous system penetration via pharmacokinetic profiling (e.g., brain-to-plasma ratio in rodent models) .

Q. How to evaluate the stability of this compound under physiological conditions?

Answer:

  • pH Stability Tests : Incubate the compound in buffers (pH 1–9) and monitor degradation via LC-MS.
  • Thermal Stability : Accelerated stability studies at 40°C/75% RH for 4 weeks, with periodic purity checks.
  • Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated oxidation .

Q. What computational tools predict binding modes of this compound to α2A-adrenoceptors?

Answer: Molecular dynamics simulations and docking (e.g., AutoDock Vina) using crystal structures of α2A-adrenoceptors (PDB: 6PWC) can model interactions. Focus on conserved residues like Asp113, which forms salt bridges with the guanidine group . Free energy perturbation (FEP) calculations quantify the impact of substituent changes on binding affinity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。